3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring attached to a pyrrolidine-2,5-dione core, with a phenyl group adding to its complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione typically involves the reaction of morpholine with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolidine-2,5-dione core. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research has indicated potential anti-inflammatory and antioxidant properties, suggesting its use in developing therapeutic agents
Mechanism of Action
The mechanism by which 3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Morpholine Mannich base analogs: These compounds share the morpholine moiety and exhibit similar biological activities.
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: This compound also contains a morpholine ring and has been studied for its antitumor properties.
Uniqueness
3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione stands out due to its unique combination of a morpholine ring with a pyrrolidine-2,5-dione core and a phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
77250-89-6 |
---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
3-(morpholin-4-ylmethylidene)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H16N2O3/c18-14-10-12(11-16-6-8-20-9-7-16)15(19)17(14)13-4-2-1-3-5-13/h1-5,11H,6-10H2 |
InChI Key |
BZFFJWMUFYGHGI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C=C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.